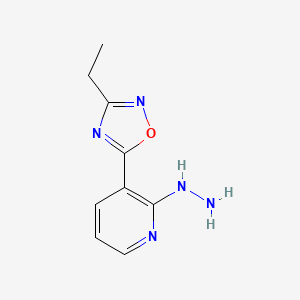

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine

CAS No.: 1338678-83-3

Cat. No.: VC6523793

Molecular Formula: C9H11N5O

Molecular Weight: 205.221

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338678-83-3 |

|---|---|

| Molecular Formula | C9H11N5O |

| Molecular Weight | 205.221 |

| IUPAC Name | [3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

| Standard InChI | InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-4-3-5-11-8(6)13-10/h3-5H,2,10H2,1H3,(H,11,13) |

| Standard InChI Key | CQLOLSNIJIAGSB-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)C2=C(N=CC=C2)NN |

Introduction

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is a heterocyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This compound combines the pyridine and oxadiazole scaffolds, both of which are known for their biological activity. The hydrazine group further enhances its reactivity and potential for derivatization.

Chemical Information

-

Molecular Formula: C7H9N5O

-

Molecular Weight: 179.18 g/mol

-

Structure: The compound features a pyridine ring substituted with a hydrazine group at position 2 and a 1,2,4-oxadiazole ring at position 5, which is further ethyl-substituted.

Synthesis

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine typically involves a multistep reaction sequence starting from pyridine derivatives and incorporating oxadiazole formation.

General Synthetic Route:

-

Formation of Oxadiazole Ring: The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives.

-

Substitution on Pyridine: Hydrazination at the 2-position of pyridine is achieved using hydrazine hydrate under controlled conditions.

-

Coupling: The oxadiazole unit is coupled to the pyridine scaffold through appropriate intermediates.

Reaction Conditions:

-

Solvents: Ethanol or dimethylformamide (DMF)

-

Catalysts: Acidic or basic catalysts depending on the step

-

Temperature: Typically between 50–120°C

Characterization

The structure and purity of the compound are confirmed using advanced spectroscopic techniques:

-

IR Spectroscopy: Identifies functional groups such as NH (hydrazine) and C=N (oxadiazole).

-

NMR Spectroscopy:

-

-NMR: Confirms the presence of ethyl protons and aromatic hydrogens.

-

-NMR: Provides insights into carbon environments in both pyridine and oxadiazole rings.

-

-

Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

-

X-Ray Crystallography: Determines the three-dimensional structure when single crystals are available.

Biological Activity

The compound's structure suggests potential for diverse biological activities due to:

-

Oxadiazole Moiety:

-

Hydrazine Group:

Applications in Medicinal Chemistry

The combination of pyridine and oxadiazole scaffolds makes this compound a promising candidate for drug development:

-

Lead Optimization: The hydrazine group allows for further functionalization to improve pharmacokinetics.

-

Targeted Therapy: Potential use in multitarget drugs due to its structural versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume